[5-Bromo-2-(difluoromethoxy)phenyl]methanamine
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Overview
Description
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine is a chemical compound with the molecular formula C8H8BrF2NO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methanamine group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(difluoromethoxy)phenyl]methanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to form 5-bromo-2-methoxyphenol. This intermediate is then subjected to a reaction with difluoromethyl ether to introduce the difluoromethoxy group. Finally, the methanamine group is introduced through a reductive amination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted phenylmethanamines.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [5-Bromo-2-(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group enhances its binding affinity and selectivity, while the methanamine group facilitates interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[5-Bromo-2-(trifluoromethoxy)phenyl]boronic acid: Similar structure but with a boronic acid group instead of methanamine.
[2-Bromo-5-(difluoromethoxy)phenyl]methanol: Similar structure but with a methanol group instead of methanamine.
Uniqueness
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine is unique due to its combination of bromine, difluoromethoxy, and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable scaffold for developing new compounds with specific functionalities and applications .
Properties
Molecular Formula |
C8H8BrF2NO |
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Molecular Weight |
252.06 g/mol |
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H8BrF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2 |
InChI Key |
RYRATUHAXYDQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)OC(F)F |
Origin of Product |
United States |
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